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Compound of Interest

2-[4-(2-

Compound Name: Methylpentyl)cyclohexyl]acetic
acid

Cat. No.: B13239443

Get Quote

Part 1: Chemical Identity & Stereochemical
Analysis[1]

2-[4-(2-Methylpentyl)cyclohexyl]acetic acid is a lipophilic, alicyclic carboxylic acid.
Structurally, it consists of a cyclohexane ring substituted at the 1-position with an acetic acid
moiety and at the 4-position with a branched 2-methylpentyl chain. This molecular architecture
places it within the class of cyclic fatty acid analogs, often utilized in fragrance chemistry (for
substantivity) and pharmaceutical research (as a lipophilic scaffold).

Core Identifiers
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Property Value

IUPAC Name 2-[4-(2-Methylpentyl)cyclohexyl]acetic acid
Molecular Formula C14H2602

Molecular Weight 226.36 g/mol

Predicted LogP ~4.2 — 4.8 (High Lipophilicity)

pKa ~4.76 (Typical for alkyl-acetic acids)

) Viscous liquid or low-melting waxy solid (isomer-
Physical State
dependent)

Stereochemical Complexity

This molecule exhibits two distinct layers of stereocisomerism, which critically impact its spatial
conformation and binding affinity in biological or olfactory receptors.

A. Geometric Isomerism (cis vs. trans)

The 1,4-disubstitution on the cyclohexane ring creates cis and trans isomers.

o Trans-Isomer (Thermodynamically Preferred): Both the acetic acid group (position 1) and the
bulky 2-methylpentyl group (position 4) can occupy equatorial positions. This minimizes 1,3-
diaxial interactions, making the trans-isomer significantly more stable (approx. 1.7 kcal/mol
lower in energy).

o Cis-Isomer: One substituent must occupy the axial position while the other is equatorial. This
high-energy conformer is often sterically hindered.

B. Chirality in the Side Chain

The 2-methylpentyl group contains a chiral center at the C2 position of the chain.
e Structure: -CH2-*CH(CH3)-CH2-CH2-CH3[1]

e This creates a pair of enantiomers (R and S) for the side chain itself.

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://askfilo.com/user-question-answers-chemistry/18-51-22-q0-00-o-organic-chemistry-some-basic-principles-and-3433343034353530
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13239443?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Result: The final product is a mixture of diastereomers (e.g., trans-(R), trans-(S), cis-(R), cis-

(S)).

Part 2: Synthetic Pathways & Manufacturing

The synthesis of this molecule typically requires the construction of the 1,4-disubstituted
cyclohexane core followed by chain extension. The most robust route involves reductive
alkylation or hydrogenation of aromatic precursors.

Primary Synthetic Route: Aromatic Hydrogenation

This pathway ensures the correct carbon skeleton is assembled using robust aromatic
chemistry before reducing to the saturated cyclohexane.

Step 1: Friedel-Crafts Acylation

Precursor: Benzene or Phenylacetic acid derivative.

Reagent: 2-Methylpentanoyl chloride (or anhydride).

Catalyst: AICIs.[2]

Product: 4-(2-methylpentanoyl)phenylacetic acid.

Step 2: Wolff-Kishner Reduction

e Reduces the ketone (carbonyl) to a methylene group.

e Product: 4-(2-methylpentyl)phenylacetic acid.

Step 3: Catalytic Hydrogenation (Critical Step)

e Reagents: Hz2, Rh/C or Ru/Al20s (High pressure, ~50-100 bar).
» Conditions: 80-120°C.

e Outcome: Reduces the aromatic ring to a cyclohexane ring.[3]
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o Stereocontrol: Using Rhodium (Rh) typically favors the cis isomer, while thermodynamic
equilibration (or specific catalysts like Raney Nickel at high temp) favors the trans isomer.

Visualization of Synthetic Logic

The following diagram maps the logical flow from precursors to the final target, highlighting the
stereochemical divergence.
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p
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Click to download full resolution via product page

Figure 1: Synthetic flowchart illustrating the conversion of aromatic precursors to the cis/trans
cyclohexane derivatives.

Part 3: Analytical Characterization

To validate the structure, researchers must utilize a combination of NMR and Mass
Spectrometry.[4] The distinction between cis and trans isomers is best observed via Proton
NMR (

H-NMR).

Nuclear Magnetic Resonance ( H-NMR)

e Axial vs. Equatorial Protons: The proton at the C1 position (attached to the acetic acid group)
exhibits different coupling constants (

-values) depending on its orientation.

o Trans-Isomer: The C1 proton is axial (because the substituent is equatorial). It appears as
a triplet of triplets (tt) with large coupling constants (

Hz).
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o Cis-lsomer: The C1 proton is equatorial (if the bulky group forces the ring flip). It appears
as a broad singlet or narrow multiplet (

Hz).

Mass Spectrometry (GC-MS)

e Molecular lon:

o Fragmentation Pattern:
o McLafferty Rearrangement: Characteristic of the carboxylic acid chain.
o Base Peak: Likely

(acetic acid fragment) or fragments related to the loss of the alkyl chain (

).

Part 4: Applications & Functional Properties|[5]
Fragrance & Olfactory Science

Compounds with the 4-alkylcyclohexyl motif are "privileged structures"” in fragrance chemistry.

e Odor Profile: Likely possesses musky, woody, or pear-like notes. The 2-methylpentyl
branching adds volume to the molecule, often enhancing substantivity (staying power) on

fabric or skin.

e Analogs: Structurally similar to Cyclaprop (fruity/herbaceous) and Valspice (woody).

Pharmaceutical Research|[6]

 Lipophilic Spacer: The molecule serves as a robust, non-polar spacer. It can be used to link
pharmacophores while improving membrane permeability due to its high LogP (~4.5).

» Bioisostere: It acts as a saturated bioisostere for 4-substituted phenylacetic acids (e.g.,
NSAID analogs), potentially reducing metabolic susceptibility by removing the aromatic ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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